molecular formula C17H19N5O6S2 B12416660 Cefcapene-d5

Cefcapene-d5

Cat. No.: B12416660
M. Wt: 458.5 g/mol
InChI Key: HJJRIJDTIPFROI-FWTZAFNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefcapene-d5 is a deuterated form of Cefcapene, a third-generation cephalosporin antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cefcapene. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefcapene-d5 involves the incorporation of deuterium atoms into the Cefcapene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

Cefcapene-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Cefcapene-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: Used to study reaction mechanisms and pathways.

    Biology: Used to trace metabolic pathways and understand the biological fate of Cefcapene.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Cefcapene.

    Industry: Used in the development of new antibiotics and in quality control processes.

Mechanism of Action

Cefcapene-d5, like Cefcapene, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cefcapene: The non-deuterated form of Cefcapene-d5.

    Cefditoren: Another third-generation cephalosporin with similar antibacterial activity.

    Cefpodoxime: A third-generation cephalosporin with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and pharmacokinetic research. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.

Properties

Molecular Formula

C17H19N5O6S2

Molecular Weight

458.5 g/mol

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4,4,5,5,5-pentadeuteriopent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1/i1D3,2D2

InChI Key

HJJRIJDTIPFROI-FWTZAFNLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.